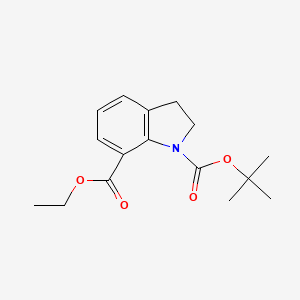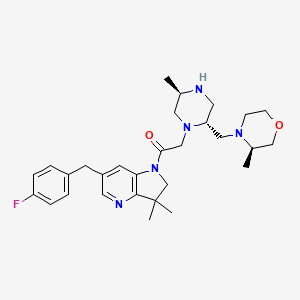
Silanol, dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanol, dimethyl- is a chemical compound with the formula (CH₃)₂SiOH. It belongs to the class of organosilicon compounds, specifically silanols, which are characterized by the presence of a silicon-oxygen-hydrogen (Si-OH) functional group. Silanols are analogous to alcohols but with silicon replacing the carbon atom. Silanol, dimethyl- is a colorless liquid that is often used as an intermediate in various chemical reactions and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silanol, dimethyl- can be synthesized through several methods:
Hydrolysis of Dimethyldichlorosilane: This is the most common method where dimethyldichlorosilane ((CH₃)₂SiCl₂) is hydrolyzed in the presence of water to produce silanol, dimethyl-, and hydrochloric acid as a byproduct[ (CH₃)₂SiCl₂ + 2H₂O \rightarrow (CH₃)₂Si(OH)₂ + 2HCl ]
Oxidation of Dimethylsilane: Another method involves the oxidation of dimethylsilane ((CH₃)₂SiH₂) using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the hydrolysis of dimethyldichlorosilane is typically carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The byproduct hydrochloric acid is often neutralized and removed from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions
Silanol, dimethyl- undergoes various chemical reactions, including:
Condensation: Silanol, dimethyl- can undergo condensation reactions to form disiloxanes[ 2(CH₃)₂SiOH \rightarrow (CH₃)₂Si-O-Si(CH₃)₂ + H₂O ]
Substitution: Silanol, dimethyl- can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Condensation Catalysts: Acidic or basic catalysts to facilitate the removal of water during condensation reactions.
Major Products
Disiloxanes: Formed through condensation reactions.
Silanediols and Silanetriols: Formed through oxidation reactions.
Applications De Recherche Scientifique
Silanol, dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organosilicon compounds and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of silanol, dimethyl- involves its ability to form hydrogen bonds due to the presence of the hydroxyl group. This property allows it to interact with various substrates and catalysts, facilitating chemical reactions such as condensation and oxidation. The silicon-oxygen bond in silanol, dimethyl- is relatively strong, contributing to its stability and reactivity in different chemical environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilanol: (CH₃)₃SiOH
Diphenylsilanediol: (C₆H₅)₂Si(OH)₂
Silanetriol: Si(OH)₃
Uniqueness
Silanol, dimethyl- is unique due to its specific reactivity and stability, which makes it a valuable intermediate in the synthesis of more complex organosilicon compounds. Compared to trimethylsilanol, it has two methyl groups, which influence its reactivity and physical properties. Diphenylsilanediol and silanetriol have multiple hydroxyl groups, making them more reactive in certain condensation reactions .
Propriétés
Formule moléculaire |
C2H8OSi |
|---|---|
Poids moléculaire |
76.17 g/mol |
Nom IUPAC |
hydroxy(dimethyl)silane |
InChI |
InChI=1S/C2H8OSi/c1-4(2)3/h3-4H,1-2H3 |
Clé InChI |
LWIGVRDDANOFTD-UHFFFAOYSA-N |
SMILES canonique |
C[SiH](C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-[4-(4-chloro-2-fluoro-5-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B8550930.png)
![Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(chloromethyl)-,ethyl ester](/img/structure/B8550939.png)


![3-Phenylbicyclo[2.2.2]octa-2,5-diene-2-carbaldehyde](/img/structure/B8550967.png)








